molecular formula C15H21BO3 B120837 (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 149777-83-3

(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B120837
M. Wt: 260.14 g/mol
InChI Key: VXSHTICWQKLRMP-ZHACJKMWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(E)-(4-methoxystyryl)benzamide (alatamide), an alkamide constituent of P. alatum (Rutaceae), has been achieved through the decarboxylation of the enamido-ester .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Generation of Enol Borates for Synthesis : Ketone-derived enol borates with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit have been found to be stable and can be prepared by borylation of lithium enolates or oxidation of vinylboronates. These enol borates are used in stereoselective syntheses, especially in adding to aldehydes to form syn-aldols (Hoffmann, Ditrich, & Fröch, 1987).

  • Catalytic Dehydrogenative Borylation : This compound is used in the dehydrogenative borylation of vinylarenes, facilitated by rhodium and ruthenium catalysis, to produce regio- and stereodefined (E)-2-arylethenylboronates (Murata et al., 2002).

Fluorescence Probes and Detection

  • Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes incorporating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit have been synthesized for detecting hydrogen peroxide (H2O2). Some derivatives of this compound exhibit an “Off–On” fluorescence response towards H2O2, making them useful in biochemical and cellular studies (Lampard et al., 2018).

Material Science and Applications

  • Synthesis of Stilbenes and Polyenes : Novel derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized and applied in the creation of boron-containing stilbene derivatives. These compounds are potential intermediates for materials used in LCD technology and are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Drug Synthesis and Development

  • Lipogenic Inhibitors : Some boron-containing stilbene derivatives synthesized using this compound have shown inhibitory effects on lipogenic gene expression in hepatocytes. These findings suggest potential applications in the development of lipid-lowering drugs (Das et al., 2011).

Safety And Hazards

The safety data sheet for a related compound, “(E)-4-(4-Methoxystyryl)pyridine”, is available . It provides information on the recommended use of the chemical, personal precautions, protective equipment, emergency procedures, and first-aid measures .

properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-6-8-13(17-5)9-7-12/h6-11H,1-5H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSHTICWQKLRMP-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
26
Citations
AM Maj, B Szarłan, P Pawluć, M Zaranek - Polyhedron, 2022 - Elsevier
Sodium triethylborohydride, a popular hydride transferring reagent, is commonly used as an activating agent for hydroboration catalysts based on the first-row transition metal complexes…
Number of citations: 4 www.sciencedirect.com
AK Jaladi, H Kim, JH Lee, WK Shin, H Hwang… - New Journal of …, 2019 - pubs.rsc.org
Lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA)-catalyzed hydroboration of alkynes with pinacolborane (HBpin) was demonstrated. The hydroboration proceeded more …
Number of citations: 19 pubs.rsc.org
AM Maj, P Pawluć, M Zaranek - 2022 - chemrxiv.org
Sodium triethylborohydride - commonly used as a reducing agent for hydroboration catalysts based on the first-row transition metal complexes with tridentate ligands, has been found a …
Number of citations: 2 chemrxiv.org
M Kovalenko, DV Yarmoliuk… - European Journal of …, 2019 - Wiley Online Library
Preparation of 2,2‐disubstituted and 2‐monosubstituted alkenylboronic acid esters from aliphatic and aromatic ketones and aldehydes by the boron‐Wittig olefination with bis[(…
NNH Ton, BK Mai, TV Nguyen - The Journal of Organic Chemistry, 2021 - ACS Publications
Hydroboration reaction of alkynes is one of the most synthetically powerful tools to access organoboron compounds, versatile precursors for cross-coupling chemistry. This type of …
Number of citations: 29 pubs.acs.org
J Szyling, T Sokolnicki, A Franczyk, J Walkowiak - Catalysts, 2020 - mdpi.com
The first, recyclable protocol for the selective synthesis of (E)-alkenyl boronates via borylative coupling of olefins with vinylboronic acid pinacol ester in monophasic (cat@IL) or biphasic (…
Number of citations: 4 www.mdpi.com
S Mandal - 2018 - researchgate.net
There is always a considerable interest to develop a cost effective earth abundant, less toxic metal or even metal free catalytic system to promote selective organic transformation …
Number of citations: 2 www.researchgate.net
FM Irudayanathan, GCE Raja, HS Kim… - Bulletin of the Korean …, 2016 - Wiley Online Library
Vinyl boronic esters were synthesized from aryl alkynyl carboxylic acids and bis(pinacolato)diboron using a copper‐catalyzed decarboxylative reaction. The reaction was conducted …
Number of citations: 4 onlinelibrary.wiley.com
N Sarkar, S Bera, S Nembenna - The Journal of Organic …, 2020 - ACS Publications
The reaction of LH [L = {(ArNH)(ArN)–C=N–C=(NAr)(NHAr)}; Ar =2,6-Et 2 -C 6 H 3 ] with a commercially available alane amine adduct (H 3 Al·NMe 2 Et) in toluene resulted in the …
Number of citations: 72 pubs.acs.org
AK Jaladi, HS Choi, DK An - New Journal of Chemistry, 2020 - pubs.rsc.org
The hydroboration of alkynes with pinacolborane (HBpin) under catalyst- and solvent-free conditions was demonstrated. Various alkynes were smoothly converted into alkenyl boronate …
Number of citations: 15 pubs.rsc.org

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